N-(4-chlorophenyl)pyrrolidin-3-amine
Description
Significance of Pyrrolidine (B122466) Ring Systems in Medicinal Chemistry and Drug Discovery
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is considered a "privileged scaffold" in medicinal chemistry. nih.gov Its prevalence in a multitude of natural products, such as nicotine (B1678760) and proline, and in numerous FDA-approved drugs underscores its therapeutic relevance. nih.gov The significance of the pyrrolidine moiety stems from several key features:
Three-Dimensional Structure: Unlike flat aromatic rings, the non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial orientation of substituents. This sp³-rich character is crucial for creating molecules that can fit into the complex, three-dimensional binding pockets of biological targets like enzymes and receptors. nih.gov
Stereochemical Complexity: The pyrrolidine ring contains chiral centers, allowing for the synthesis of various stereoisomers. This is critical, as different enantiomers or diastereomers of a drug can have vastly different biological activities and metabolic profiles. nih.gov
Physicochemical Properties: The nitrogen atom in the pyrrolidine ring acts as a hydrogen bond acceptor and imparts basicity, which can improve aqueous solubility and facilitate interactions with biological targets. nih.gov The introduction of this ring into drug molecules is a common strategy to enhance their physicochemical properties.
Versatile Synthetic Handle: The pyrrolidine ring can be readily synthesized and functionalized, making it an attractive starting point for the construction of diverse chemical libraries for drug screening. nih.govorganic-chemistry.org
The pyrrolidine core is found in drugs with a wide range of applications, including antiviral, antibacterial, anticancer, and anti-inflammatory agents, highlighting its versatility in drug design. researchgate.net
Overview of Chlorophenyl Substituents in Bioactive Molecules
The chlorophenyl group, particularly the 4-chlorophenyl isomer, is a common substituent in a vast number of pharmaceuticals. The inclusion of a chlorine atom on a phenyl ring can profoundly influence a molecule's biological and pharmacological properties. nih.gov Chlorine is an electronegative, lipophilic atom, and its presence can modulate several key parameters:
Metabolic Stability: The strong carbon-chlorine bond can block sites of metabolic oxidation, thereby increasing the half-life of a drug in the body.
Lipophilicity: The addition of chlorine increases the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes and the blood-brain barrier.
Binding Interactions: The chlorine atom can participate in various non-covalent interactions within a protein's binding site, including halogen bonding, which can significantly improve binding affinity and potency.
This substituent is a key feature in many well-known drugs, contributing to their efficacy in treating a range of conditions from bacterial infections to central nervous system disorders. nih.gov
Rationale for Investigating N-(4-chlorophenyl)pyrrolidin-3-amine and its Analogs in Academic Research
The rationale for investigating this compound is built upon the synergistic potential of its two core components. Researchers hypothesize that combining the favorable 3D geometry and physicochemical properties of the pyrrolidine scaffold with the metabolic stability and binding enhancements offered by the 4-chlorophenyl group can lead to novel compounds with significant biological activity. researchgate.net
While research on this compound itself is not extensively published, studies on its close analogs provide a strong justification for its exploration. These related compounds have shown promise in several therapeutic areas, suggesting that the N-(chlorophenyl)pyrrolidine framework is a fruitful starting point for drug discovery.
Table 2: Reported Biological Activities of N-(Chlorophenyl)pyrrolidine Analogs
| Compound Class | Biological Activity | Research Focus |
| 3-(Chlorophenyl)-pyrrolidine-2,5-dione derivatives | Anticonvulsant, Analgesic | Investigated for potential treatment of epilepsy and pain. mdpi.com |
| Pyrrolidine amide derivatives | N-Acylethanolamine acid amidase (NAAA) Inhibition | Explored for anti-inflammatory and pain management applications. rsc.org |
| 2-(4-Chlorophenyl)pyrrolidine-based compounds | Neurotransmitter modulation | Studied for potential applications in central nervous system disorders. ontosight.ai |
For example, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and evaluated as potential anticonvulsant and analgesic agents. mdpi.com These studies demonstrated that the chlorophenyl-pyrrolidine core could be a key pharmacophore for interacting with targets in the central nervous system. Similarly, other research on pyrrolidine derivatives has pointed to their potential as anti-inflammatory agents through the inhibition of enzymes like N-acylethanolamine acid amidase (NAAA). rsc.org
Therefore, this compound is investigated as a versatile chemical intermediate. It provides a platform for researchers to synthesize libraries of more complex molecules, systematically modifying the pyrrolidine and phenyl rings to optimize for potency, selectivity, and pharmacokinetic properties against a range of biological targets. researchgate.net The presence of the primary amine group at the 3-position offers a convenient point for further chemical elaboration, making it an ideal scaffold for academic and industrial drug discovery programs.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-chlorophenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12-13H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFRLEXMICVMCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of N 4 Chlorophenyl Pyrrolidin 3 Amine Derivatives
Impact of Pyrrolidine (B122466) Ring Modifications on Biological Activity
The pyrrolidine ring serves as a versatile scaffold in drug design, offering opportunities for stereocontrolled substitution and three-dimensional diversity. nih.gov Modifications to both the nitrogen and carbon atoms of this ring have been shown to significantly influence the pharmacological profile of N-(4-chlorophenyl)pyrrolidin-3-amine analogs.
Substitutions on the Pyrrolidine Nitrogen Atom
The nitrogen atom of the pyrrolidine ring is a key point for derivatization, with the majority of FDA-approved drugs containing this scaffold being substituted at the N-1 position. nih.gov Studies on various pyrrolidine-based compounds have demonstrated that the nature of the substituent on the nitrogen atom can dramatically alter biological activity. For instance, in a series of retinoic acid-related orphan receptor γ (RORγt) modulators, pyrrolidines with an unsubstituted nitrogen were found to be weak agonists when compared to their tertiary amine counterparts. nih.gov This suggests that for certain targets, substitution on the pyrrolidine nitrogen is crucial for potent activity. The basicity and nucleophilicity of the nitrogen atom, which are influenced by the attached substituents, play a significant role in its interaction with biological targets. nih.gov
For a series of pyrrolidinyl-camphor-containing bifunctional organocatalysts, the design synergistically activates reacting partners through both enamine formation (involving the pyrrolidine nitrogen) and hydrogen bonding, indicating the nitrogen's role in the compound's mechanism of action. mdpi.com
Modifications at Pyrrolidine Ring Carbons (e.g., C3, C4)
Substitutions on the carbon atoms of the pyrrolidine ring introduce steric and electronic changes that can fine-tune a compound's interaction with its target. The stereochemistry of these substituents is often a critical determinant of activity.
In the development of peroxisome proliferator-activated receptor (PPAR) α/γ dual agonists, it was discovered that a cis-configuration of substituents at the C3 and C4 positions of the pyrrolidine ring was preferred over the trans orientation. nih.gov This stereochemical preference highlights the specific spatial arrangement required for optimal binding and activation of the receptors. Similarly, for a series of RORγt ligands, the transposition of a methyl group from the C3 to the C4 position resulted in a loss of potency, underscoring the precise positional requirements for substituents on the pyrrolidine ring. nih.gov
Further studies on pyrrolidine-2,5-dione derivatives revealed that anticonvulsant activity was strongly influenced by the nature of the substituent at the C3 position. nih.gov In a different class of compounds, pyrrolidine sulfonamides, the introduction of fluorophenyl substituents at the C3 position led to improved in vitro potency. nih.gov A study on BACE1 inhibitors based on a (3S,4S)-4-aminopyrrolidine-3-ol scaffold also demonstrated the importance of substitutions at these positions for inhibitory activity. nih.gov
| Compound Series | Modification | Key Finding | Reference |
|---|---|---|---|
| RORγt Modulators | Unsubstituted Pyrrolidine Nitrogen | Resulted in weak agonistic activity compared to tertiary amines. | nih.gov |
| PPARα/γ Agonists | cis- vs. trans-Substituents at C3/C4 | cis-Configuration was preferred for optimal activity. | nih.gov |
| RORγt Ligands | C3 vs. C4 Methyl Substitution | Transposition of a methyl group from C3 to C4 led to a loss of potency. | nih.gov |
| Pyrrolidine-2,5-dione Derivatives | Substituents at C3 | Strongly affected anticonvulsant activity. | nih.gov |
| Pyrrolidine Sulfonamides | Fluorophenyl Substituents at C3 | Offered better in vitro potency. | nih.gov |
Influence of the Chlorophenyl Moiety on Molecular Interactions
The 4-chlorophenyl group is a common feature in many biologically active molecules, where it can participate in various non-covalent interactions, including hydrophobic and halogen bonding. nih.gov The position of the chlorine atom and the presence of other substituents on the phenyl ring are critical for modulating the affinity and selectivity of this compound derivatives.
Positional Isomerism of Chlorine on the Phenyl Ring
The location of the chlorine atom on the phenyl ring can have a profound effect on the biological activity and physicochemical properties of a compound. While the parent compound of interest is the 4-chloro derivative, studies on related structures provide valuable insights. For example, research on chloro-substituted 3-alkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxides, which act as ATP-sensitive potassium channel activators, showed that the position of the chlorine atom on the aromatic ring significantly impacted their activity and tissue selectivity. nih.gov
In a series of piperidine-based inhibitors of Mycobacterium tuberculosis, para-substituted halogenated phenyl rings, including 4-chloro, demonstrated a two- to fourfold improvement in both inhibitory and antibacterial activity compared to the unsubstituted analog. In contrast, ortho-derivatives only showed improved enzyme inhibition, while meta-derivatives also displayed enhanced activity. nih.gov This suggests that the para position is often favored for halogen substitution to achieve a desired biological outcome.
Substitution Patterns on the Phenyl Ring (e.g., electron-withdrawing groups)
Beyond the chlorine atom, the introduction of other substituents on the phenyl ring can further refine the activity of this compound analogs. The electronic nature and steric bulk of these substituents are key considerations.
In the development of N-acylethanolamine acid amidase (NAAA) inhibitors based on a pyrrolidine amide scaffold, it was found that small, lipophilic substituents at the 3-position of the terminal phenyl group were preferable for optimal potency. rsc.org In another study, a series of pyrrolidine-thiazole derivatives were synthesized, and the compound containing a 4-fluorophenyl substituent attached to the thiazole (B1198619) ring exhibited the best antibacterial activity. nih.gov This highlights that in some scaffolds, other halogens like fluorine can be beneficial.
A study on semicarbazone derivatives revealed that compounds with hydroxyl (-OH) and nitro (-NO2) groups, which are electron-withdrawing, at the para-position of the phenyl ring showed good antibacterial activity. researchgate.net This indicates that electron-withdrawing groups can enhance the biological activity of certain classes of compounds.
| Compound Series | Modification | Key Finding | Reference |
|---|---|---|---|
| 3-Alkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxides | Positional Isomerism of Chlorine | Impacted activity and tissue selectivity. | nih.gov |
| Piperidine (B6355638) Derivatives | ortho-, meta-, para-Chloro Substitution | para- and meta-derivatives showed improved inhibitory and antibacterial activity. | nih.gov |
| Pyrrolidine Amide Derivatives | Small Lipophilic 3-Phenyl Substituents | Preferable for optimal potency as NAAA inhibitors. | rsc.org |
| Pyrrolidine-Thiazole Derivatives | 4-Fluorophenyl Substituent | Resulted in the best antibacterial activity. | nih.gov |
| Semicarbazone Derivatives | Electron-Withdrawing Groups (e.g., -OH, -NO2) at para-position | Exhibited good antibacterial activity. | researchgate.net |
Linker Region and Functional Group Analysis in this compound Analogs
The linker region connecting the core pyrrolidine and chlorophenyl moieties, as well as the functional groups within this region, can significantly impact a molecule's flexibility, conformation, and ability to interact with its biological target.
In the aforementioned study on pyrrolidine amide derivatives as NAAA inhibitors, the nature of the linker was systematically investigated. It was found that conformationally flexible linkers tended to increase the inhibitory potency but at the cost of reduced selectivity against the related enzyme fatty acid amide hydrolase (FAAH). Conversely, conformationally restricted linkers did not enhance potency towards NAAA but did improve selectivity over FAAH. rsc.org This demonstrates a classic trade-off in drug design where flexibility can enhance binding to a primary target but may also lead to off-target effects.
Another relevant study on piperidine derivatives explored the replacement of a keto linker with other functional groups such as methylene, phenoxy, and anilino groups. The results indicated that a hydrogen bond acceptor at this linker position might be crucial for binding to the target enzyme, MenA. The methylene-linked analog showed a significant loss of activity, while the heteroatom linkers (phenoxy and anilino) resulted in minor improvements. nih.gov This underscores the importance of specific functional groups within the linker for maintaining or enhancing biological activity.
Conformational Analysis and its Correlation with Bioactivity
The non-planar nature of the five-membered pyrrolidine ring allows it to adopt a range of conformations, a phenomenon known as pseudorotation. researchgate.net These conformations are typically described as "envelope" or "twist" forms, characterized by the puckering of the ring. The specific puckering of the pyrrolidine ring in this compound derivatives is heavily influenced by the nature and orientation of its substituents. nih.gov
Inductive and stereoelectronic factors dictated by substituents can lock the ring into a preferred conformation, which can be crucial for aligning the key pharmacophoric elements—the N-(4-chlorophenyl) group and the 3-amino moiety—in the optimal orientation for binding to a biological target. nih.gov For instance, studies on proline, a related pyrrolidine derivative, have identified two primary conformations known as Cγ-exo (DOWN pucker) and Cγ-endo (UP pucker). nih.govnih.govresearchgate.net The energetic preference for one pucker over the other is determined by substituents. In protein structures, it has been observed that cis-proline residues overwhelmingly favor the DOWN pucker, while trans-proline residues in α-helices prefer the UP pucker, demonstrating a clear link between ring conformation and biological context. nih.govresearchgate.net
The correlation between the pyrrolidine ring pucker and the resulting orientation of substituents is a key determinant of bioactivity. The energy difference between possible conformers can be small, but the preference for a specific conformation can significantly impact binding affinity. mdpi.com
Table 1: Influence of Pyrrolidine Ring Pucker on Substituent Orientation and Postulated Bioactivity This table is illustrative and based on established principles of pyrrolidine conformational analysis.
| Ring Pucker | C3-Amine Orientation | N-Aryl Group Orientation | Postulated Effect on Bioactivity |
| Endo (UP) | Pseudo-equatorial | Varies | May be favored for targets requiring extended ligand conformation. |
| Exo (DOWN) | Pseudo-axial | Varies | May be favored for targets with compact binding pockets. |
Stereochemical Requirements for Biological Potency
The this compound scaffold contains a chiral center at the C3 position. Consequently, the molecule can exist as two non-superimposable mirror images, the (R) and (S) enantiomers. The stereochemistry of carbons within the pyrrolidine ring is a critical factor for biological activity, as drug targets like receptors and enzymes are themselves chiral and often exhibit stereoselective binding. researchgate.netmdpi.com
The different spatial arrangement of the amino group in the (R) versus the (S) enantiomer leads to distinct three-dimensional structures. This difference can profoundly affect how the molecule interacts with its biological target. mdpi.com One enantiomer may bind with high affinity and elicit the desired biological response, while the other may be significantly less active or even inactive. mdpi.com This stereospecificity can arise from one enantiomer being able to form crucial binding interactions (e.g., hydrogen bonds, hydrophobic interactions) within the target's binding site that the other cannot.
For example, in studies of other bioactive cyclic amines, the difference in potency between stereoisomers can be dramatic. Research on ohmefentanyl, a potent analgesic with three chiral centers, revealed that the analgesic potency could differ by thousands-fold between isomers, highlighting the stringent stereochemical requirements for its opioid receptor target. While this involves a different scaffold, the principle of stereoselectivity is fundamental in medicinal chemistry.
The biological activity of this compound derivatives is therefore expected to be highly dependent on the absolute configuration at the C3 position. If additional chiral centers are introduced into the molecule, diastereomers will be formed, each with a unique set of physicochemical and biological properties. The synthesis and evaluation of individual, stereochemically pure isomers are essential to identify the optimal configuration for potency and selectivity. mdpi.com
Table 2: Hypothetical Biological Potency of C3 Stereoisomers This table illustrates the principle of stereochemical influence on potency and does not represent actual experimental data for this specific compound.
| Compound | Stereoisomer at C3 | Target Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| 1 | R | 15 | 30 |
| 2 | S | 850 | >1000 |
| 3 | Racemic (R/S) | 350 | 600 |
As illustrated, the (R)-enantiomer hypothetically shows significantly higher affinity and functional activity compared to the (S)-enantiomer, a common finding in SAR studies of chiral drugs.
Computational and Chemoinformatic Approaches in N 4 Chlorophenyl Pyrrolidin 3 Amine Research
Molecular Docking Simulations for Target Identification and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(4-chlorophenyl)pyrrolidin-3-amine, docking simulations are instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity.
The process involves preparing a 3D structure of this compound and docking it into the binding sites of various known protein targets. Scoring functions are then used to estimate the binding affinity, typically expressed as a binding energy (kcal/mol), with lower values indicating a more favorable interaction.
While specific docking studies on this compound are not extensively published, research on analogous pyrrolidine (B122466) derivatives provides insight into the likely interactions. For instance, studies on pyrrolidine derivatives as inhibitors of enzymes like neuraminidase and myeloid cell leukemia-1 (Mcl-1) have shown that the pyrrolidine ring and its substituents form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. nih.govnih.gov In a hypothetical docking of this compound, one would expect the amine group on the pyrrolidine ring to act as a hydrogen bond donor, while the chlorophenyl group could engage in hydrophobic and π-π stacking interactions within a hydrophobic pocket of a target protein. nih.gov
Table 1: Illustrative Molecular Docking Results for Pyrrolidine Analogs Against a Hypothetical Kinase Target
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| Analog A | -8.5 | ASP145 | Hydrogen Bond |
| Analog B | -9.2 | LEU23, VAL31 | Hydrophobic |
| Analog C | -7.9 | PHE143 | π-π Stacking |
| This compound | To be determined | To be determined | To be determined |
This table is illustrative and based on typical results for similar compounds, not on specific experimental data for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures. researchgate.net For a series of analogs of this compound, QSAR can be used to build predictive models that guide the synthesis of new derivatives with improved potency.
A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), involves aligning a set of structurally related molecules and calculating their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. tandfonline.com Statistical methods like Partial Least Squares (PLS) are then used to generate a model that relates these fields to the observed biological activity (e.g., IC₅₀ values).
Studies on various pyrrolidine derivatives have successfully employed QSAR to design more potent inhibitors for targets like Mcl-1 and influenza neuraminidase. nih.govnih.gov These models, often presented as contour maps, highlight regions where certain properties are favorable or unfavorable for activity. For example, a CoMFA model might indicate that a bulky, electron-withdrawing group at a specific position on the phenyl ring would enhance binding affinity. tandfonline.com
Table 2: Statistical Parameters for a Hypothetical QSAR Model of Pyrrolidine Analogs
| Parameter | Value | Description |
| q² (Cross-validated R²) | > 0.5 | Indicates good internal model predictivity. |
| R² (Non-cross-validated R²) | > 0.6 | Shows the correlation between predicted and observed activities. |
| R²_pred (External validation) | > 0.6 | Measures the model's ability to predict the activity of an external test set. |
These values represent typical thresholds for a robust QSAR model. tandfonline.com
In Silico ADME Prediction for Drug-Likeness Assessment
Before a compound can be considered a viable drug candidate, it must exhibit acceptable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico ADME prediction tools are used early in the drug discovery process to filter out compounds that are likely to fail due to poor pharmacokinetics.
For this compound, various molecular descriptors can be calculated to predict its drug-likeness. These include compliance with Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, a molecular weight over 500, and a LogP over 5.
Computational models can also predict properties such as human intestinal absorption (HIA), Caco-2 cell permeability, plasma protein binding, and potential for inhibiting cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.gov Studies on similar heterocyclic scaffolds often show good oral bioavailability and CNS activity predictions. researchgate.net For example, a computational analysis of pyrrolizidine (B1209537) alkaloids predicted that many compounds in the class would have high intestinal absorption and moderate bioavailability. mdpi.com
Table 3: Predicted ADME Properties for this compound (Illustrative)
| Property | Predicted Value | Acceptable Range | Implication |
| Molecular Weight | 196.68 g/mol | < 500 | Good potential for absorption |
| LogP | ~2.5 - 3.0 | < 5 | Optimal lipophilicity |
| Hydrogen Bond Donors | 1 | < 5 | Favorable for permeability |
| Hydrogen Bond Acceptors | 2 | < 10 | Favorable for permeability |
| Human Intestinal Absorption | High | > 80% | Likely well-absorbed orally |
| Blood-Brain Barrier Permeant | Yes/No | - | Predicts CNS activity potential |
| CYP2D6 Inhibition | Non-inhibitor | - | Lower risk of drug-drug interactions |
These values are estimations based on the structure of the compound and data from similar molecules. researchgate.netnih.gov
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular Dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. For this compound, MD simulations can be used to study the stability of its complex with a target protein, as identified through molecular docking.
By simulating the protein-ligand complex in a solvated environment for tens to hundreds of nanoseconds, researchers can observe the dynamics of the binding pocket and the stability of key interactions. researchgate.net Metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated to assess the stability of the complex. A stable RMSD over the simulation time suggests a stable binding mode. Furthermore, techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. tandfonline.com
Chemoinformatics and Database Mining for Related Scaffolds and Targets
Chemoinformatics involves the use of computational methods to analyze large chemical datasets. For this compound, chemoinformatic tools can be used to mine databases like PubChem, ChEMBL, and Zinc to identify compounds with similar structural scaffolds. The five-membered pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. nih.gov
By searching for the N-arylpyrrolidine scaffold, researchers can identify known drugs or bioactive compounds that share this core structure. This can provide valuable information about potential biological targets, structure-activity relationships (SAR), and potential off-target effects. nih.gov This data mining approach can rapidly generate hypotheses about the mechanism of action and therapeutic potential of this compound, guiding future experimental validation.
Pharmacological and Biological Activity Profiling of N 4 Chlorophenyl Pyrrolidin 3 Amine and Its Analogs
Central Nervous System (CNS) Activity
The introduction of a 4-chlorophenyl group to the pyrrolidine (B122466) ring creates a lipophilic moiety that can influence blood-brain barrier penetration and receptor binding. The following sections delineate the specific pharmacological activities reported for this family of compounds.
The GABAergic system, the primary inhibitory network in the CNS, is a key target for therapeutic agents aimed at reducing neuronal hyperexcitability. Analogs of N-(4-chlorophenyl)pyrrolidin-3-amine have been shown to interact with both ionotropic GABA-A and metabotropic GABA-B receptors.
Furthermore, compounds structurally related to the core molecule have demonstrated activity at GABA-B receptors. One study synthesized and evaluated lower homologues of established GABA-B ligands featuring a 3-amino-3-(4-chlorophenyl) moiety. The study found that 3-amino-3-(4-chlorophenyl)propanoic acid acts as a weak but specific antagonist at the GABA-B receptor. In contrast, another analog, 3-amino-2-(4-chlorophenyl)-nitropropane (N-BAC), was identified as a GABA-B receptor agonist, although it was found to be more potent at peripheral receptors than central ones. nih.gov
Table 1: Activity of Analogs at GABA Receptors
| Compound | Receptor Target | Activity |
|---|---|---|
| 3-(chlorophenyl)-pyrrolidine-2,5-dione derivatives | GABA-A | Binding affinity assessed nih.gov |
| 3-amino-3-(4-chlorophenyl)propanoic acid | GABA-B | Weak Antagonist |
Monoamine transporters for dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) are critical for regulating synaptic concentrations of these neurotransmitters and are the targets of drugs used to treat depression and ADHD. researchgate.net Several analogs containing the pyrrolidine ring have been identified as potent inhibitors of these transporters.
A notable series of analogs of Pyrovalerone, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, has been investigated for monoamine uptake inhibition. nih.gov These compounds generally act as potent inhibitors of DAT and NET while showing little activity at the serotonin (B10506) transporter (SERT). nih.gov Of particular relevance is the 3,4-dichlorophenyl substituted analog, which demonstrates high potency for both DAT and NET, with Ki values of 11.5 nM and 37.8 nM, respectively. nih.gov This highlights that the chloro-substituted phenyl ring linked to a pyrrolidine core is a key pharmacophore for this activity.
Other research has focused on developing pyrrolidine derivatives as selective norepinephrine reuptake inhibitors (NRIs). uni.lunih.gov These efforts have yielded compounds that are potent NRIs but are intentionally designed to be devoid of activity at the dopamine transporter to achieve a specific pharmacological profile. uni.lunih.gov
Table 2: Monoamine Transporter Inhibition by Pyrrolidine Analogs
| Compound Analog Series | Transporter Target | Ki (nM) | IC50 (nM) |
|---|---|---|---|
| Pyrovalerone Analog (3,4-dichlorophenyl) | DAT | 11.5 | - |
| NET | 37.8 | - | |
| Pyrovalerone (Racemic) | DAT | - | 16.3 |
| Toludesvenlafaxine | NET | - | 586.7 |
| DAT | - | 733.2 |
Data sourced from studies on analog series. nih.govresearchgate.net
The histamine (B1213489) H3 receptor is a presynaptic autoreceptor in the CNS that tonically inhibits the release of histamine and other neurotransmitters. nih.gov Antagonists of the H3 receptor are known to have stimulant and nootropic (cognition-enhancing) effects. The pyrrolidine moiety has been incorporated into the design of potent, non-imidazole H3 receptor antagonists.
In a series of O and S isosteric tertiary amines, N-(5-phenoxypentyl)pyrrolidine was identified as an H3 antagonist. Further optimization led to the synthesis of N-(5-p-nitrophenoxypentyl)pyrrolidine, which demonstrated a high affinity for the H3 receptor with a Ki value of 39 nM. nih.gov This compound was also shown to be active in vivo, increasing brain levels of tele-methylhistamine, a metabolite of histamine, which is indicative of H3 receptor blockade. nih.gov This demonstrates that the pyrrolidine ring can serve as a key component in potent H3 receptor antagonists.
Given the role of the GABAergic system in controlling neuronal excitability, compounds that modulate this system are often investigated for anticonvulsant properties. A new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and evaluated in standard preclinical models of epilepsy. nih.gov
The most active of these compounds, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, demonstrated significant anticonvulsant activity. nih.gov In the maximal electroshock (MES) test, it had an ED50 of 68.30 mg/kg, and in the psychomotor (6 Hz) seizure test, the ED50 was 28.20 mg/kg. nih.gov These values were more potent than the reference drug, valproic acid. nih.gov The mechanism of action for this promising compound was suggested to involve interaction with neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov
Beyond seizure protection, some compounds in this class are being explored for their neuroprotective potential. Thymoquinone, a compound studied alongside anticonvulsants, has been shown to reduce brain injury from status epilepticus by increasing the expression of antioxidant proteins in the hippocampus. While not a direct analog, this research highlights the broader therapeutic goal of not only stopping seizures but also protecting neurons from damage.
Table 3: Anticonvulsant Activity of a Pyrrolidine-2,5-dione Analog
| Test Model | ED50 of Analog (mg/kg) | ED50 of Valproic Acid (mg/kg) |
|---|---|---|
| Maximal Electroshock (MES) | 68.30 | 252.74 |
| Psychomotor Seizure (6 Hz, 32 mA) | 28.20 | 130.64 |
Data for 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione. nih.gov
There is a significant overlap between the mechanisms underlying epilepsy and those of neuropathic pain, and many anticonvulsant drugs are also effective analgesics. nih.gov Consequently, the antinociceptive (pain-blocking) potential of this compound analogs has been an area of active investigation.
The anticonvulsant compounds 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione and a related analog were studied in the formalin model of tonic pain. nih.gov In the late (inflammatory) phase of this test, one analog significantly reduced the pain response duration by 74% at a dose of 60 mg/kg. nih.gov
In a separate study, derivatives of 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione were assessed in models of tonic and neuropathic pain. Three of the four tested compounds showed significant antinociceptive effects in the formalin test. Furthermore, these compounds also demonstrated antiallodynic properties (reduction of pain from non-painful stimuli) in a mouse model of oxaliplatin-induced peripheral neuropathy.
Neuronal nitric oxide synthase (nNOS) is an enzyme that produces nitric oxide (NO), a key signaling molecule in the nervous system. Overproduction of NO by nNOS is implicated in neurodegenerative disorders and neuropathic pain, making selective inhibition of this enzyme a desirable therapeutic strategy. nih.gov A wide variety of chemical scaffolds have been explored as nNOS inhibitors, including arginine mimetics and various heterocyclic structures. nih.gov However, based on currently available scientific literature, no specific research has been published detailing the activity of this compound or its close structural analogs as inhibitors of neuronal nitric oxide synthase. This remains a potential area for future investigation.
Antineoplastic and Anticancer Research
The scaffold of this compound is a recurring motif in the development of novel therapeutic agents targeting various mechanisms implicated in cancer progression. Research into its analogs has revealed significant potential in antineoplastic and anticancer applications, primarily through the inhibition of key cellular signaling pathways, induction of cell death, and disruption of essential cellular processes.
Analogs of this compound have been instrumental in the development of potent inhibitors of Akt (also known as Protein Kinase B), a critical node in the PI3K/Akt/mTOR signaling pathway that is frequently hyperactivated in various human cancers. The exploration of ATP-competitive pyrrolopyrimidine inhibitors of Akt led to the discovery of Capivasertib (AZD5363). researchgate.net This clinical candidate demonstrated increased potency and high selectivity against the closely related AGC kinase ROCK. researchgate.net
Capivasertib, an analog incorporating a related structural framework, has shown the ability to effectively suppress the phosphorylation of Akt and its downstream biomarkers. researchgate.net This inhibition of the Akt signaling pathway disrupts fundamental cellular processes such as cell growth, survival, and proliferation, which are often dysregulated in malignant cells. In preclinical studies, this modulation of the Akt pathway resulted in the inhibition of tumor growth in a breast cancer xenograft model. researchgate.net Further research has identified other analogs that significantly decrease Akt kinase levels in breast cancer cell lines, such as MCF-7 and MDA-MB-231, leading to a reduction in cell viability. researchgate.net
The structural core of this compound is also found in potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), an enzyme family crucial for DNA damage repair. nih.gov PARP inhibitors represent a significant therapeutic strategy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.gov
A notable analog, 2-(1-(3-(4-chlorophenyl)-3-oxopropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide, has been identified as a potent PARP inhibitor. nih.gov This compound and its derivatives function by competing with the natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), at the enzyme's catalytic site. nih.gov By inhibiting PARP's ability to repair DNA single-strand breaks, these compounds lead to the accumulation of DNA damage, which can trigger cell death in cancer cells that are already compromised in their DNA repair capabilities. nih.gov The development of such benzimidazole (B57391) derivatives based on the pyrrolidine scaffold highlights a key avenue for creating targeted cancer therapies. nih.gov
The anticancer mechanisms of compounds related to this compound may also involve the induction of mitochondrial dysfunction. Mitochondria are central to cellular energy metabolism and are a primary source of reactive oxygen species (ROS). nih.gov Disruption of mitochondrial function, characterized by impaired ATP synthesis and excessive ROS production, can lead to oxidative stress and trigger apoptotic cell death. nih.govnih.gov
While direct studies on this compound's effect on mitochondria are limited, the activity of its analogs as PARP inhibitors provides a potential link. Over-activation of PARP can deplete cellular NAD+ and ATP stores, leading to energy crisis and mitochondrial-mediated cell death. Inhibition of PARP can, therefore, modulate these pathways. Furthermore, mitochondrial dysfunction is a known consequence of heightened oxidative stress, which can be exacerbated by certain anticancer agents. mdpi.comresearchgate.net The accumulation of ROS can overwhelm cellular antioxidant defenses, leading to damage of mitochondrial DNA, proteins, and lipids, ultimately compromising the organelle's function and initiating cell death pathways. nih.gov
Analogs of this compound have demonstrated significant cytotoxic effects across a range of cancer cell lines. The mechanisms underlying this cytotoxicity are often multifaceted, involving the induction of apoptosis and the inhibition of cell proliferation. nih.govmdpi.com
For instance, analogs of Forchlorfenuron, which share a chlorophenyl moiety, have been shown to decrease viability and proliferation in ovarian and endometrial cancer cell lines more effectively than the parent compound. nih.gov Other studies on triterpenoid (B12794562) derivatives featuring an amino group have shown pronounced antiproliferative effects against a broad panel of human tumor cell lines, with some compounds exhibiting growth inhibitory (GI50) activity at submicromolar concentrations. mdpi.com
The cytotoxic potential often correlates with the compound's ability to induce apoptosis. Analogs of polyamine toxins have shown high activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with the structure of both the lipophilic head group and the polyamine chain influencing the potency and selectivity of the antiproliferative activity. mdpi.com
| Analog Class | Cancer Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| Forchlorfenuron Analogs | Ovarian and Endometrial | Decreased viability and proliferation | nih.gov |
| Azepano- and Amino-Triterpenoids | NCI-60 Panel (including Leukemia, Colon, Ovarian) | High growth inhibitory (GI50) and cytotoxic (LC50) activity | mdpi.com |
| Polyamine Toxin Analogs | MCF-7, MDA-MB-231 (Breast) | Potent antiproliferative activity (IC50 in µM range) | mdpi.com |
Anti-infective Applications
In addition to anticancer research, analogs of this compound have been investigated for their anti-infective properties, demonstrating notable antibacterial activity against a range of pathogens.
One such analog, N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide, has shown a high degree of inhibition against both Gram-positive and Gram-negative bacteria. ijpbs.com Its efficacy has been confirmed against clinically relevant species, indicating a broad spectrum of activity. ijpbs.com Similarly, modified pyrrolobenzodiazepines containing a C8-linked aliphatic heterocycle have been developed as a new class of broad-spectrum antibacterial agents with potent activity against multidrug-resistant (MDR) Gram-negative bacteria. acs.org Other derivatives, such as those of 4-[(4-chlorophenyl)sulfonyl]benzoic acid, have also exhibited antimicrobial activity, particularly against Gram-positive bacterial strains. nih.gov The development of these compounds is critical in the effort to combat the growing threat of antimicrobial resistance. acs.orgnih.govmdpi.com
| Analog / Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
|---|---|---|---|
| N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide | Staphylococcus aureus, Streptococcus pneumoniae | Klebsiella pneumoniae, Shigella dysenteriae, Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris | ijpbs.com |
| Pyrrolobenzodiazepine Analogs | MDR Strains (MIC: 0.03-1 mg/L) | MDR Strains including Acinetobacter baumannii and Klebsiella pneumoniae (MIC: 0.125-2 mg/L) | acs.org |
| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives | Enterococcus faecium | Not specified | nih.gov |
| 1,3-bis(aryloxy)propan-2-amines | Streptococcus pyogenes, Enterococcus faecalis, Staphylococcus aureus (including MRSA) | Not specified | nih.gov |
Antifungal Spectrum and Efficacy
The investigation into the antifungal properties of this compound and its analogs is an emerging area of research. While direct studies on this compound are limited, the broader class of pyrrolidine derivatives has shown promise against various fungal pathogens. Research into related heterocyclic compounds, such as pyrazole (B372694) derivatives bearing a 4-chlorophenyl group, has demonstrated significant in vitro antifungal activity against pathogenic strains like Aspergillus and Candida species. nih.gov For instance, certain 3-(4-chlorophenyl)-4-substituted pyrazole derivatives have been identified as potentially promising antifungal agents. nih.gov
Similarly, metal complexes of pyrrolidone thiosemicarbazone have been tested against Aspergillus niger and Candida albicans, showing that while the ligand itself may be inactive, its metal complexes can exhibit good antifungal activity. nih.gov Other studies on 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts, which share a core pyrrolidine-related structure, displayed activity against Cryptococcus neoformans and Candida albicans. nih.gov For example, compound 6c in one study showed a Minimum Inhibitory Concentration (MIC) of 8 μg/mL against C. neoformans, which was equipotent to the standard drug fluconazole. nih.gov These findings suggest that the pyrrolidine scaffold, particularly when substituted with an aryl group like 4-chlorophenyl, could be a valuable pharmacophore for the development of new antifungal agents.
| Compound Class | Fungal Strain | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 3-Aryl-5H-pyrrolo[1,2-a]imidazole Quaternary Salt (Compound 6c) | Cryptococcus neoformans | MIC | 8 µg/mL | nih.gov |
| 3-Aryl-5H-pyrrolo[1,2-a]imidazole Quaternary Salt (Compound 6e) | Cryptococcus neoformans | MIC | 16 µg/mL | nih.gov |
| 3-Aryl-5H-pyrrolo[1,2-a]imidazole Quaternary Salt (Compound 10c) | Cryptococcus neoformans | MIC | 16 µg/mL | nih.gov |
| 3-Aryl-5H-pyrrolo[1,2-a]imidazole Quaternary Salt (Compound 12) | Candida albicans | MIC | 32 µg/mL | nih.gov |
Antiviral Activity (e.g., RSV)
The potential of this compound and its analogs as antiviral agents has been explored, particularly against Respiratory Syncytial Virus (RSV), a major cause of lower respiratory tract infections. nih.gov Research has identified several substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues as potent inhibitors of RSV replication. nih.gov These compounds were found to not only suppress viral replication but also to inhibit RSV-induced activation of key inflammatory pathways like IRF3 and NF-κB, thereby reducing the production of associated cytokines and chemokines. nih.gov
For example, in a series of N-alkylated derivatives, compounds with n-propyl (11 ), isopropyl (12 ), and 1-methylcyclohexyl (15 ) substitutions demonstrated potent anti-RSV activities, causing an approximate 1.8 log reduction in virus titer with low cytotoxicity. nih.gov Similarly, N,N-dialkylated derivatives also showed potent inhibitory activities, with viral titer reductions ranging from 1.51 to 1.91 log. nih.gov Another compound, Presatovir (GS-5806), which contains a 3-aminopyrrolidin-1-yl moiety, functions by inhibiting the fusion of RSV with host cell membranes. nih.gov The broad-spectrum antiviral activity of related structures, such as pyridobenzothiazolone (PBTZ) analogues, has also been noted against multiple respiratory viruses, including various strains of RSV, human coronavirus (HCoV), and influenza virus (IFV). mdpi.com
| Compound Class/Name | Mechanism of Action | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (Compound 11) | Inhibition of RSV replication, IRF3/NF-κB activation | Virus Titer Reduction | ~1.8 log | nih.gov |
| Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (Compound 12) | Inhibition of RSV replication, IRF3/NF-κB activation | Virus Titer Reduction | ~1.8 log | nih.gov |
| Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (Compound 15) | Inhibition of RSV replication, IRF3/NF-κB activation | Virus Titer Reduction | ~1.8 log | nih.gov |
| Presatovir (GS-5806) | RSV fusion inhibitor | - | - | nih.gov |
Antiparasitic Activity (e.g., Trypanosoma brucei)
Derivatives of this compound have been investigated for their potential to treat parasitic infections, including Human African Trypanosomiasis (HAT), caused by the protozoan parasite Trypanosoma brucei. nih.govresearchgate.net Research into bicyclic amine derivatives has shown significant in vitro activity against Trypanosoma brucei rhodesiense. nih.gov Specifically, 4-aminobicyclo[2.2.2]oct-2-ylamines and their N-benzyl derivatives demonstrated enhanced antitrypanosomal activity, with IC50 values in the range of 0.22 to 0.41 µM. nih.govresearchgate.net
Some of these compounds also exhibited moderate in vivo activity in mouse models against Trypanosoma brucei brucei. nih.gov The structure-activity relationship studies suggest that the bicyclic amine scaffold is a key determinant of the antiparasitic effect. nih.govresearchgate.net Further studies on novel N-substituted noscapine (B1679977) derivatives also revealed promising activity against T. b. rhodesiense, with some analogs showing IC50 values between 2.5 and 10.0 µM. researchgate.net The screening of diverse sulfonyl fluoride (B91410) probes has also led to the discovery of novel inhibitors of T. brucei, with some compounds showing an EC50 of less than 1 µM and high selectivity over human cells. nih.gov These findings underscore the potential of amine derivatives, including those related to the pyrrolidine class, as a source for new trypanocidal agents.
| Compound Class | Parasite Strain | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 4-Aminobicyclo[2.2.2]oct-2-ylamines | Trypanosoma brucei rhodesiense | IC50 | 0.22 - 0.41 µM | nih.govresearchgate.net |
| N-Substituted noscapine derivatives | Trypanosoma brucei rhodesiense | IC50 | 2.5 - 10.0 µM | researchgate.net |
| Sulfonyl fluoride probe (A-3a) | Trypanosoma brucei brucei | EC50 | 0.50 ± 0.01 µM | nih.gov |
| Sulfonyl fluoride probe (C-1) | Trypanosoma brucei brucei | EC50 | < 1 µM | nih.gov |
Immunomodulatory and Anti-inflammatory Properties
Modulation of Inflammatory Pathways
The pyrrolidine scaffold is a component of various compounds with recognized anti-inflammatory properties. researchgate.net Nonsteroidal anti-inflammatory drugs (NSAIDs) commonly exert their effects by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins. researchgate.net Pyrrolidine derivatives have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes. researchgate.net For instance, a novel pyrrolidone derivative, E-5110, demonstrated acute anti-inflammatory activity comparable to indomethacin (B1671933) in carrageenan paw edema models and was effective in suppressing chronic inflammatory responses in adjuvant- and collagen-induced arthritis models. nih.gov
Furthermore, analogs of existing drugs like gatifloxacin, when modified at the C3 position with various substituents, have shown significant immunomodulatory and anti-inflammatory effects. nih.gov One such analog, N-(3-aminophenyl)-1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, was identified as a highly potent anti-inflammatory agent, strongly inhibiting the oxidative burst activity of phagocytes and showing potent T-cell proliferation inhibitory effects. nih.gov Similarly, new thiourea (B124793) derivatives of naproxen (B1676952) have been investigated, with some showing potent inhibition of 5-lipoxygenase (5-LOX), another key enzyme in the arachidonic acid cascade that produces leukotrienes. mdpi.com
Cannabinoid CB1 Receptor Allosteric Modulation
A significant area of pharmacological interest for this compound analogs is their activity as allosteric modulators of the cannabinoid CB1 receptor. nih.govnih.govunc.edu Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, allowing them to fine-tune the receptor's response to endogenous cannabinoids. unc.edu This approach may offer therapeutic benefits while avoiding the psychoactive side effects associated with direct CB1 receptor agonists or antagonists. nih.govunc.edu
PSNCBAM-1, a diarylurea compound that is structurally related to this compound, is a well-characterized negative allosteric modulator (NAM) of the CB1 receptor. nih.govnih.gov It has been shown to elicit hypophagic effects in animal models. nih.gov Structure-activity relationship (SAR) studies on PSNCBAM-1 have explored modifications to the pyridine (B92270) and 4-chlorophenyl groups, indicating that small alkyl chain substitutions on the pyridine are preferred. nih.gov Another class of CB1 allosteric modulators includes indole (B1671886) derivatives like Org27569, which acts as a positive allosteric enhancer of agonist binding but functionally behaves as a NAM of agonist-mediated signaling. nih.govnih.gov More recently, novel racemic CB1 allosteric ligands like GAT211 and its enantiomers have been shown to reduce ocular pain and inflammation, with their anti-nociceptive effects being blocked by a CB1 antagonist. researchgate.net
| Compound | Modulator Type | Key Finding | Reference |
|---|---|---|---|
| PSNCBAM-1 | Negative Allosteric Modulator (NAM) | Elicits acute hypophagic effects. | nih.gov |
| Org27569 | Positive binding modulator, Negative functional modulator | Increases agonist binding affinity but inhibits agonist-mediated signaling. | nih.gov |
| GAT228 (R-(+)-enantiomer of GAT211) | Allosteric Ligand | Reduces capsaicin-induced ocular pain scores. | researchgate.net |
| GAT229 (S-(-)-enantiomer of GAT211) | Allosteric Ligand | Reduces corneal inflammation when combined with Δ⁸-THC. | researchgate.net |
Enzyme Inhibition and Receptor Binding Studies
The biological activity of this compound and its analogs is defined by their interactions with various enzymes and receptors. As discussed, a key target is the allosteric site on the cannabinoid CB1 receptor. nih.govnih.gov Binding studies with radiolabeled ligands have been crucial in characterizing these interactions. For example, allosteric modulators like Org27569 were shown to significantly increase the binding of the CB1 receptor agonist [3H]CP 55,940, indicating positive cooperativity. medchemexpress.cn
In the context of anti-inflammatory action, enzyme inhibition is a primary mechanism. Pyrrolidine derivatives have been docked against COX-1 and COX-2 enzymes to predict their binding affinity and inhibitory potential. researchgate.net Beyond the COX enzymes, other research has focused on the inhibition of 5-lipoxygenase (5-LOX). mdpi.com In the antiviral domain, compounds like Presatovir inhibit the RSV fusion protein, preventing viral entry into host cells. nih.gov
Furthermore, a series of N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine analogs were developed as selective dual serotonin (5-HT) and noradrenaline (NA) reuptake inhibitors. nih.gov These studies demonstrated that specific analogs could achieve potent reuptake inhibition while also showing weak inhibition of the cytochrome P450 enzyme CYP2D6 and good metabolic stability, highlighting the versatility of the pyrrolidin-3-amine scaffold in targeting diverse biological molecules. nih.gov
Information regarding the pharmacological and biological activity of this compound and its analogs is not available in the public domain.
Extensive searches of scientific literature and pharmacological databases did not yield specific data on the cholinesterase inhibition or any other enzyme and receptor interactions for the chemical compound this compound. Similarly, detailed research findings and quantitative data (such as IC50 or Ki values) for its closely related analogs are not publicly available.
Therefore, the requested article with detailed pharmacological profiling, data tables, and specific research findings for this compound and its analogs cannot be generated at this time due to the absence of the necessary scientific information in the public domain.
Preclinical Efficacy and Mechanism of Action Studies
In Vivo Pharmacological Evaluation in Relevant Animal Models
Typically, the in vivo efficacy of a compound like N-(4-chlorophenyl)pyrrolidin-3-amine would be investigated across a range of animal models that mimic human diseases. This allows researchers to understand its potential therapeutic applications.
Neurological Disease Models (e.g., Anxiety, Epilepsy)
There are no published studies detailing the evaluation of this compound in established animal models of neurological disorders such as anxiety or epilepsy. Such studies would typically involve assessing the compound's ability to alter specific behaviors or seizure thresholds in rodents.
Oncology Models (e.g., Xenograft Models)
The potential of this compound as an anti-cancer agent has not been reported in the scientific literature. Standard preclinical oncology studies would involve testing the compound's ability to inhibit tumor growth in xenograft models, where human cancer cells are implanted into immunocompromised mice.
Pain Models (e.g., Tail Flick Test)
There is no available data on the analgesic properties of this compound from common pain models like the tail flick test. This test measures the time it takes for a rodent to move its tail away from a heat source, with an increase in latency indicating a potential pain-relieving effect.
Anti-inflammatory Models
The anti-inflammatory potential of this compound remains uninvestigated in the public record. Preclinical anti-inflammatory studies often utilize models such as carrageenan-induced paw edema in rats to assess a compound's ability to reduce swelling.
Cellular and Molecular Mechanisms Underlying Biological Effects
Understanding how a compound exerts its effects at a cellular and molecular level is fundamental to drug development. This involves identifying its biological targets and the signaling pathways it modulates.
Target Engagement and Pathway Analysis
There are no publicly available studies that have identified the specific biological targets of this compound or elucidated the cellular pathways it may affect. Target engagement studies are critical to confirm that a compound interacts with its intended molecular target in a cellular context, and pathway analysis helps to unravel the downstream consequences of this interaction.
Intracellular Signaling Cascades (e.g., ATP synthesis)
No specific studies were identified that investigated the impact of this compound on intracellular signaling cascades, including its effect on ATP synthesis.
Gene Expression and Protein Regulation (e.g., p53, Bax)
There is no publicly available research detailing how this compound may regulate the expression of genes or the activity of proteins such as the tumor suppressor p53 or the pro-apoptotic protein Bax.
Pharmacokinetic Profiling in Preclinical Models
Absorption and Distribution in Animal Systems
Specific data on the absorption and distribution of this compound in animal models is not available in the current scientific literature.
Metabolism and Excretion in Animal Systems
The metabolic pathways and excretion routes for this compound in animal systems have not been documented in published studies. While research on the metabolism of a related compound, 3-(p-chlorophenyl)pyrrolidine, in rat liver and brain homogenates has been reported, these findings cannot be directly attributed to this compound.
Blood-Brain Barrier Penetration Studies
There are no available studies that have assessed the ability of this compound to penetrate the blood-brain barrier.
Future Research Directions and Translational Perspectives
Exploration of Novel N-(4-chlorophenyl)pyrrolidin-3-amine Derivatives with Enhanced Selectivity
A primary avenue for future research lies in the rational design and synthesis of novel analogs of this compound to achieve enhanced selectivity for specific biological targets. The pyrrolidine (B122466) scaffold is amenable to a wide range of chemical modifications. researchgate.net Key strategies will likely involve:
Stereochemical Control: The carbons on the pyrrolidine ring are stereogenic, meaning that different spatial arrangements (stereoisomers) can lead to distinct biological profiles due to differential binding to target proteins. nih.govnih.gov Future synthetic efforts should focus on creating stereochemically pure enantiomers and diastereomers to investigate how chirality influences target engagement and selectivity.
Aryl Moiety Modification: The 4-chlorophenyl group is a critical pharmacophoric element. Systematic replacement of the chlorine atom with other substituents (e.g., fluorine, methyl, methoxy) or altering its position on the phenyl ring could modulate electronic properties and steric interactions, thereby fine-tuning binding affinity and selectivity for a given target. evitachem.com
Pyrrolidine Ring Substitution: Introducing substituents at other positions of the pyrrolidine ring can further explore the chemical space and optimize pharmacological activity. nih.gov For instance, adding alkyl or functional groups could improve properties like metabolic stability or target residence time.
These targeted modifications, guided by computational modeling and structure-activity relationship (SAR) studies, can lead to the identification of derivatives with superior potency and reduced off-target effects.
Multi-Targeting Approaches with Pyrrolidine Scaffolds
Complex multifactorial diseases often respond more effectively to therapies that can modulate multiple biological targets simultaneously. acs.org The pyrrolidine scaffold is an ideal starting point for designing multi-target-directed ligands (MTDLs) due to its conformational flexibility, which allows it to interact with different binding sites. researchgate.net
Future research could focus on creating hybrid molecules by integrating the this compound core with other pharmacophores. This strategy aims to produce a single chemical entity capable of acting on distinct but disease-relevant pathways. For example, derivatives could be designed to simultaneously engage a G protein-coupled receptor (GPCR) and an enzyme involved in a downstream signaling cascade, potentially offering synergistic therapeutic effects and a better safety profile compared to single-target agents. acs.orgresearchgate.net
Application of Advanced Synthetic Methodologies for Analogs
The efficient creation of diverse libraries of this compound analogs will depend on the adoption of modern synthetic techniques. Traditional multi-step synthesis can be time-consuming and inefficient. Advanced methodologies that could accelerate the drug discovery process include:
Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times, increase product yields, and support green chemistry principles in the synthesis of pyrrolidine derivatives. nih.gov
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enabling safer, more scalable, and reproducible synthesis of intermediates and final compounds.
Combinatorial Chemistry and Diversity-Oriented Synthesis: These approaches allow for the rapid generation of large libraries of analogs by systematically combining different building blocks, facilitating the exploration of a broad chemical space to identify lead compounds. mdpi.com
Applying these methods will be crucial for efficiently producing the novel derivatives needed for screening and optimization campaigns.
Integration of Omics Data for Mechanistic Elucidation
Understanding the precise mechanism of action of this compound and its future analogs is critical for their clinical translation. The integration of multi-omics data provides a powerful, unbiased approach to achieve this. nih.gov By treating biological systems (e.g., cell lines or animal models) with a lead compound, researchers can generate comprehensive datasets from:
Transcriptomics: To identify changes in gene expression.
Proteomics: To analyze alterations in protein levels and post-translational modifications like phosphorylation. biorxiv.org
Metabolomics: To measure fluctuations in endogenous metabolites. researchgate.net
Computational methods can then integrate these data layers to construct causal networks that link the compound's activity to specific signaling pathways and cellular responses. biorxiv.orgnih.govresearchgate.net This systems biology approach can uncover novel targets, reveal mechanisms of action or resistance, and identify potential biomarkers to guide future clinical development. biorxiv.orgresearchgate.net
Development of this compound Analogs as Chemical Probes
Beyond direct therapeutic applications, analogs of this compound can be developed into valuable chemical probes to investigate biological processes. By modifying the core structure with specific tags, researchers can create tools for target identification and validation. nih.gov
Key strategies include:
Affinity Probes: Attaching a reactive group to the molecule can enable it to form a covalent bond with its biological target, facilitating its isolation and identification.
Fluorescent Probes: Incorporating a fluorescent dye allows for the visualization of the compound's distribution within cells and tissues, helping to confirm target engagement in a native environment.
Biotinylated Probes: Adding a biotin (B1667282) tag allows for the capture and pull-down of the target protein and its binding partners, elucidating the protein complex involved in the compound's mechanism of action. nih.gov
The development of such probes would be instrumental in validating the molecular targets of this compound class and exploring their broader roles in health and disease. nih.gov
Q & A
Basic: What are the common synthetic routes for preparing N-(4-chlorophenyl)pyrrolidin-3-amine, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via reductive amination or condensation reactions. For example, 1-[(4-chlorophenyl)methyl]pyrrolidin-3-amine (a structurally related derivative) can be synthesized by reacting 4-chlorobenzyl chloride with pyrrolidin-3-amine under basic conditions (e.g., KOH or Cs₂CO₃) in polar aprotic solvents like DMSO or DMF . Copper(I) catalysts (e.g., CuBr) may enhance coupling efficiency in multi-step protocols . Optimization involves adjusting solvent polarity, temperature (35–80°C), and stoichiometry of amines/halides to improve yields (typically 17–50% for complex derivatives) . Purification often employs column chromatography with gradients of ethyl acetate/hexane .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and purity. For example, pyrrolidine protons appear as multiplet signals at δ 2.5–3.5 ppm, while aromatic protons from the 4-chlorophenyl group resonate near δ 7.2–7.4 ppm .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks. Symmetry codes and refinement software (e.g., SHELXL97) are critical for analyzing torsion angles (e.g., C–N–C–Cl dihedral angles) .
- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H]⁺ peak at m/z 211) .
Advanced: How can researchers investigate the antimicrobial activity of this compound derivatives?
Methodological Answer:
Derivatives like 4-(4-chlorophenylamino)-6-arylpyrimidines are tested via:
- Broth Microdilution Assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Structure-Activity Relationship (SAR) : Modify substituents on the pyrrolidine ring or aryl groups to enhance lipophilicity and membrane penetration. For example, electron-withdrawing groups (e.g., Cl, NO₂) improve activity .
Advanced: What computational strategies are used to predict the biological targets of this compound analogs?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., dihydrofolate reductase) or receptors (e.g., GPCRs). Focus on hydrogen bonds between the amine group and active-site residues (e.g., Asp/Glu) .
- Pharmacophore Modeling : Identify critical features (e.g., aromatic rings, hydrogen-bond donors) using tools like Schrödinger’s Phase .
Advanced: How can structural modifications enhance the metabolic stability of this compound derivatives?
Methodological Answer:
- Introduction of Fluorine or Trifluoromethyl Groups : Increases lipophilicity and blocks oxidative metabolism. For example, replacing a hydrogen with CF₃ improves half-life in hepatic microsomal assays .
- Ring Saturation : Saturating the pyrrolidine ring reduces susceptibility to CYP450-mediated oxidation .
Advanced: What crystallographic parameters are critical for resolving the conformational flexibility of this compound?
Methodological Answer:
- Torsion Angle Analysis : Measure dihedral angles (e.g., C1–C2–C3–N2′) to assess ring puckering and substituent orientation .
- Hydrogen Bonding : Use SHELX-refined data to identify intermolecular interactions (e.g., N–H···O bonds) that stabilize crystal packing .
Advanced: How should researchers handle safety and stability concerns during experimental work with this compound?
Methodological Answer:
- Handling Protocols : Use fume hoods, gloves, and eye protection. Avoid heat/sparks due to potential decomposition .
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Monitor for discoloration or precipitate formation, indicating degradation .
Contradictions in Evidence
- Synthetic Yields : reports straightforward synthesis, while notes low yields (17%) for analogous compounds, suggesting sensitivity to reaction conditions .
- Biological Activity : emphasizes antimicrobial potential, but other studies lack in vivo data, highlighting the need for further validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
